molecular formula C8H9F B140242 1-Ethyl-2-fluorobenzene CAS No. 446-49-1

1-Ethyl-2-fluorobenzene

Cat. No. B140242
CAS RN: 446-49-1
M. Wt: 124.15 g/mol
InChI Key: LMWWLNKVUIHGBR-UHFFFAOYSA-N
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Description

1-Ethyl-2-fluorobenzene (1-EFB) is an important organic compound used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is a colorless liquid with a sweet, aromatic odor. It is also known as this compound, 1-ethyl-2-fluoro-benzene, this compound, and this compound. The compound has been studied extensively in the laboratory, and its unique properties have been used in various applications.

Scientific Research Applications

Electrochemical Fluorination

1-Ethyl-2-fluorobenzene is a product derived from the electrochemical fluorination of toluene and monofluoromethylbenzene. This process involves electrochemical reactions at a platinum anode, leading to the formation of different fluorobenzene derivatives, including this compound (Momota, Mukai, Kato, & Morita, 1998).

Organometallic Chemistry and Catalysis

Partially fluorinated benzenes, like this compound, are significant in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents alters the electron density of the arene, influencing its interaction with metal centers and enabling its use in solvent or ligand roles in catalytic processes (Pike, Crimmin, & Chaplin, 2017).

Molecular Switching and Chiroptical Properties

This compound is involved in quantum dynamical simulations for laser-controlled isomerization. The molecule, when mounted on adamantane, exhibits properties allowing for the control of chirality using infrared and ultraviolet laser pulses. This application is crucial for developing chiroptical molecular switches (Kröner, Klaumünzer, & Klamroth, 2008).

Fluorination of 1,3-Dicarbonyl Compounds

This compound can be synthesized through the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid. This reaction represents a practical approach to produce various fluorinated organic compounds, including this compound derivatives (Kitamura, Kuriki, Morshed, & Hori, 2011).

Safety and Hazards

1-Ethyl-2-fluorobenzene is a highly flammable liquid and vapor . It can cause serious eye damage . It is harmful if inhaled and may be fatal if swallowed and enters airways . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure . It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-ethyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWWLNKVUIHGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455279
Record name 1-Ethyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

446-49-1
Record name 1-Ethyl-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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